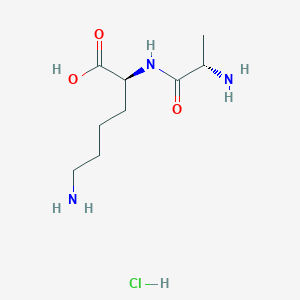

(S)-6-氨基-2-((S)-2-氨基丙酰胺)己酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known as (S)-6-aminohexanoic acid hydrochloride, is an important amino acid derivative used in various scientific research applications. It is a cyclic amino acid that acts as a modulator of the sodium-potassium ATPase enzyme, which is involved in the regulation of cell volume and salt balance. This amino acid derivative is also known to interact with various neurotransmitter receptors, including serotonin, GABA, and glutamate receptors. It has been studied for its potential therapeutic applications in a variety of conditions, including depression, anxiety, and epilepsy.

科学研究应用

化学合成和肽修饰

- 疏水和柔性结构元素:(S)-6-氨基-2-((S)-2-氨基丙酰胺)己酸盐酸盐是一种具有疏水和柔性结构性质的ω-氨基酸。它在改性肽的化学合成中具有重要意义,并在聚酰胺合成纤维工业中具有应用,例如尼龙生产。此外,它还可用作各种生物活性结构中的连接体 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

DNA 测序和羟基保护

- DNA 测序:该化合物在连接到荧光探针时,已被开发用于保护羟基。此应用在 DNA 测序方法中有用,提供了一种灵敏可检测的保护基团 (Rasolonjatovo & Sarfati, 1998)。

缓蚀

- 低碳钢缓蚀剂:该化合物的衍生物,特别是从赖氨酸和芳香醛衍生的席夫碱,已被合成并评估为低碳钢的缓蚀剂。这些化合物已被证明是有效的,特别是在酸性环境中 (Gupta, Verma, Quraishi, & Mukherjee, 2016)。

酶研究

- 水解酶:该化合物参与了与水解酶相关的研究。例如,6-氨基己酸环状二聚体水解酶,一种由 Achromobacter guttatus 产生的新型环状酰胺水解酶,已被研究其在分解特定环状酰胺中的作用 (Kinoshita et al., 1977)。

生物医学应用

- 组蛋白脱乙酰酶 (HDAC) 抑制剂:该化合物的衍生物,6-(3-苯甲酰基脲基)-己酸羟酰胺,已被确定为一种新型 HDAC 抑制剂。此应用在药物开发的药代动力学研究中尤为相关 (Yeo et al., 2007)。

作用机制

Target of Action

It is a derivative of the amino acid lysine . Amino acids and their derivatives are known to interact with various targets in the body, including enzymes, receptors, and transport proteins, influencing numerous physiological processes .

Mode of Action

Amino acids and their derivatives have been commercially used as ergogenic supplements . They are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its nature as an amino acid derivative, it may be involved in protein synthesis and metabolism, energy production, and other biochemical processes influenced by amino acids .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis, energy production, and other cellular processes .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUXAHYKKBLRA-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride | |

CAS RN |

68973-27-3 |

Source

|

| Record name | Ala-Lys hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)

![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)